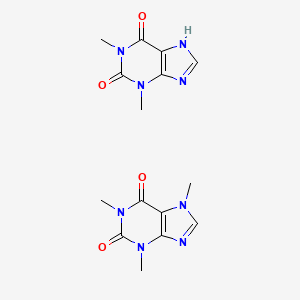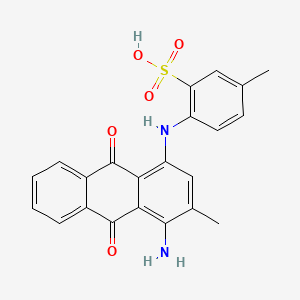
3-(2,4,6-Trichlorophenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4,6-Trichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H7Cl3O3. It is a chlorinated phenoxy acid, which is often used in various chemical and industrial applications. This compound is known for its role as an intermediate in the synthesis of herbicides and other agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
3-(2,4,6-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 2,4,6-trichlorophenol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-(2,4,6-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenoxy acids.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of less chlorinated phenoxy acids.
Substitution: Formation of substituted phenoxy acids with various functional groups.
科学的研究の応用
3-(2,4,6-Trichlorophenoxy)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,4,6-Trichlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to mimic the action of natural plant hormones, such as auxins, leading to uncontrolled growth and development in plants. This property makes it an effective herbicide, as it disrupts the normal growth processes of weeds and other unwanted vegetation.
類似化合物との比較
3-(2,4,6-Trichlorophenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop): Another chlorinated phenoxy acid used as a herbicide. It has a similar structure but differs in the position of chlorine atoms.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but fewer chlorine atoms.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties but different structural features.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity.
特性
CAS番号 |
53548-21-3 |
|---|---|
分子式 |
C9H7Cl3O3 |
分子量 |
269.5 g/mol |
IUPAC名 |
3-(2,4,6-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-6(11)9(7(12)4-5)15-2-1-8(13)14/h3-4H,1-2H2,(H,13,14) |
InChIキー |
CJFMEZGDFLYDEP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)OCCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)


![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
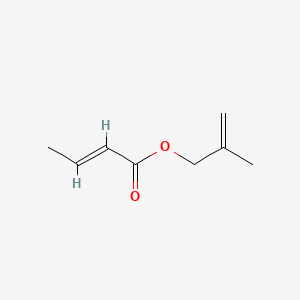
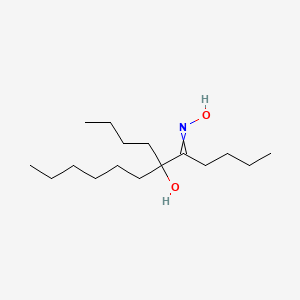


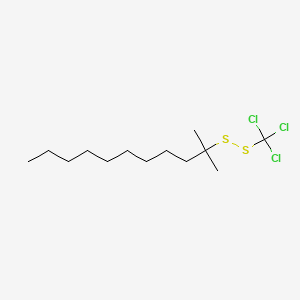
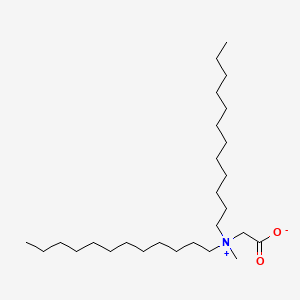
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)

